6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol
Description
Properties
IUPAC Name |
6-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-15(24-20-12-7-16(22)13-21-20)14-23-17-8-10-19(11-9-17)25-18-5-3-2-4-6-18/h2-13,15,22H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSOUNGTZTUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=NC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222463 | |
| Record name | 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168844-46-0 | |
| Record name | 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168844-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Base Selection
The choice of solvent and base significantly impacts yields in nucleophilic substitution routes:
DMF with K₂CO₃ provides optimal results due to superior solubility of intermediates.
Catalytic Hydrogenation Conditions
Varying Pd/C loadings and H₂ pressures affect reduction efficiency:
Higher catalyst loadings improve kinetics but increase costs.
Intermediate Characterization
Critical intermediates are verified via spectroscopic methods:
1-Methyl-2-(4-phenoxyphenoxy)ethanol
6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-nitropyridine
Challenges and Mitigation Strategies
Byproduct Formation
Etherification reactions produce bis-ether byproducts (5–10% yield). Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Chemical Reactions Analysis
6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol undergoes various chemical reactions, including:
Scientific Research Applications
Insecticidal Applications
6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol is primarily recognized for its role as an insect growth regulator (IGR). It is a metabolite of pyriproxyfen, which is widely used in agriculture to manage pest populations, particularly against whiteflies and other harmful arthropods. The compound disrupts the hormonal regulation of insects, preventing their normal development and reproduction.
Case Studies
- Pest Control Efficacy : Research has demonstrated that pyriproxyfen and its metabolites effectively inhibit the growth of various insect species, including Aedes aegypti, a vector for diseases such as dengue and Zika virus. Studies indicate that these compounds can significantly reduce mosquito populations by affecting their reproductive capabilities .
- Environmental Impact : Studies on the metabolism and environmental fate of pyriproxyfen show that it degrades in various ecosystems, which is crucial for assessing its long-term effects on non-target species and overall biodiversity .
Environmental Research
The compound has been studied for its environmental implications, particularly concerning its persistence and degradation in different ecosystems. Understanding the environmental fate of this compound helps in evaluating the safety and ecological impact of using pyriproxyfen-based pesticides.
Findings
- Metabolic Studies : Research indicates that after application, pyriproxyfen is metabolized rapidly in various organisms, with significant excretion observed within days. This rapid metabolism suggests a lower risk of bioaccumulation in food chains .
Potential Therapeutic Uses
Emerging research has indicated that compounds similar to this compound may have potential therapeutic applications beyond pest control.
Insights
- Inhibitory Effects : Preliminary studies suggest that certain derivatives may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is critical for neurotransmission in both insects and humans . This opens avenues for further research into developing novel insecticides or even therapeutic agents targeting similar pathways.
Mechanism of Action
The mechanism of action of 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Laboratory and Field Efficacy
- Pyriproxyfen vs. S-Methoprene: Pyriproxyfen demonstrates superior potency and residual activity. At 0.02 ppm, pyriproxyfen achieved >80–100% emergence inhibition in Aedes, Anopheles, and Culex spp., whereas s-methoprene at the same concentration showed <39–84% efficacy, particularly against resistant species like Culex quinquefasciatus . Example: Against Ae. albopictus, pyriproxyfen induced 100% inhibition for 6 weeks post-treatment, while s-methoprene’s efficacy dropped to 44.3% within 1 week .
Pyriproxyfen vs. S-21149 :
Pyriproxyfen (S-31183) exhibited lower EI95 values (indicating higher potency) in 4th-instar larvae of Culex tarsalis (0.00032 mg/L vs. S-21149’s 0.00041 mg/L ) . However, S-21149 showed greater activity against early instars of An. quadrimaculatus .
Residual Activity and Environmental Stability
Pyriproxyfen’s adsorption to organic debris enhances its persistence. In dairy wastewater lagoons, a single application at 0.1 kg (AI)/ha controlled Culex larvae for 7–68 days , outperforming s-methoprene, which degraded rapidly in polluted water . By contrast, s-methoprene’s residual efficacy is highly variable, depending on UV exposure and microbial activity .
Species-Specific Sensitivity
| Species | Pyriproxyfen (0.02 ppm) | S-Methoprene (0.02 ppm) |
|---|---|---|
| Ae. taeniorhynchus | 100% inhibition | 100% (initial week) |
| Cx. quinquefasciatus | 100% inhibition | 84% (0.4 ppm required) |
| An. quadrimaculatus | 100% inhibition | 95% inhibition |
Data compiled from laboratory and outdoor trials .
Research Findings and Recommendations
- Environmental Resilience: Its stability in organic-rich habitats allows sustained control in wastewater systems, though alternating with non-JHA insecticides (e.g., chitin inhibitors) is advised to mitigate resistance .
- Limitations : Pyriproxyfen is less effective against pupae and requires larval-stage targeting .
Biological Activity
6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol, commonly known as pyriproxyfen, is a synthetic compound belonging to the class of juvenile hormone analogs. This compound has garnered attention for its biological activity, particularly in the field of insect control. Pyriproxyfen mimics the action of juvenile hormones in insects, inhibiting their development and reproduction. This article delves into the biological activity of pyriproxyfen, including its mechanisms of action, toxicological properties, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 168844-46-0
- Molecular Formula : C20H19NO4
- Molecular Weight : 337.37 g/mol
- Structure :
Pyriproxyfen functions primarily as an insect growth regulator (IGR). It disrupts normal endocrine processes in insects by mimicking juvenile hormones, which are crucial for regulating development and reproduction. The compound interferes with molting and maturation processes, leading to the prevention of larvae from developing into adults capable of reproduction. This mechanism is particularly effective against various pest species, including mosquitoes and other agricultural pests.
Insecticidal Activity
Numerous studies have documented the efficacy of pyriproxyfen as an insecticide:
- Inhibition of Reproductive Development : Pyriproxyfen has been shown to significantly inhibit ovary maturation in adult female mosquitoes, thereby reducing their reproductive capacity .
- Embryonic Development Suppression : The compound acts as a potent suppressor of embryogenesis in insects during the adult stage, effectively controlling populations through developmental disruption .
Toxicological Profile
Pyriproxyfen exhibits a favorable toxicological profile:
- Low Acute Toxicity : Toxicity assessments indicate that pyriproxyfen has low acute toxicity levels in mammals and birds, making it a safer alternative compared to traditional insecticides .
- Environmental Safety : Studies suggest that pyriproxyfen does not bioaccumulate significantly in non-target organisms, which is critical for maintaining ecological balance .
Case Studies
- Efficacy Against Mosquitoes : A study demonstrated that pyriproxyfen effectively reduced Aedes aegypti populations by inhibiting larval development and adult emergence. Field trials indicated a reduction in mosquito populations by over 90% when treated with pyriproxyfen at recommended doses .
- Impact on Other Pests : Research has shown that pyriproxyfen is effective against various agricultural pests, including whiteflies and thrips. Application in crop fields resulted in significant reductions in pest populations without harming beneficial insects .
Pharmacokinetic Studies
Pharmacokinetic studies reveal that pyriproxyfen is rapidly absorbed and distributed in target tissues:
- Tissue Distribution : After administration, higher concentrations were observed in the liver and fat tissues compared to other organs, indicating a preference for lipid accumulation .
- Metabolism : The primary metabolites identified include hydroxylated forms of pyriproxyfen, which contribute to its overall biological activity and safety profile .
Table 1: Summary of Biological Activities
| Activity Type | Description | Efficacy Level |
|---|---|---|
| Insect Growth Regulation | Mimics juvenile hormones to disrupt development | High |
| Reproductive Inhibition | Prevents ovary maturation in female mosquitoes | Very High |
| Embryogenesis Suppression | Suppresses embryonic development | High |
Table 2: Toxicological Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Chronic Toxicity | No significant effects noted |
| Environmental Impact | Low bioaccumulation |
Q & A
Q. What are the established synthetic routes for pyriproxyfen, and what critical reaction conditions influence yield and purity?
Pyriproxyfen is synthesized via etherification between 4-phenoxyphenol and a pyridine derivative. Key steps include nucleophilic substitution under inert atmosphere (e.g., nitrogen) using catalysts like potassium carbonate. Optimizing reaction temperature (typically 80–100°C) and stoichiometric ratios of intermediates ensures high yield (>80%) and purity (>95%). Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical .
Q. How can researchers optimize extraction and quantification of pyriproxyfen from complex biological matrices?
Extraction protocols often involve homogenizing samples in acetonitrile or ethyl acetate, followed by solid-phase extraction (SPE) cleanup using C18 cartridges. For quantification, reverse-phase HPLC-UV (λ = 254 nm) or LC-MS/MS with electrospray ionization (ESI+) is recommended. Method validation should include spike-recovery tests (target: 70–120%) and matrix-matched calibration to account for interference .
Q. What analytical techniques are most reliable for characterizing pyriproxyfen’s structural and physicochemical properties?
Structural confirmation requires NMR (¹H and ¹³C) for functional group analysis and mass spectrometry (HRMS) for molecular ion validation ([M+H]⁺ at m/z 322.14). Physicochemical properties (e.g., logP ~5.2) can be determined via shake-flask method, while solubility in organic solvents (e.g., >200 g/L in acetone) is assessed gravimetrically .
Advanced Research Questions
Q. What molecular mechanisms underlie pyriproxyfen’s disruption of insect metamorphosis, and how can binding affinity to juvenile hormone (JH) receptors be experimentally validated?
Pyriproxyfen mimics JH by competitively binding to JH receptors (e.g., Methoprene-tolerant protein), blocking pupal-adult transition. Binding affinity can be validated via radioligand displacement assays using tritiated JH III or computational docking studies (e.g., AutoDock Vina) to estimate binding energies (ΔG ≤ −8 kcal/mol). CRISPR-Cas9 knockout models further confirm receptor specificity .
Q. How do environmental factors influence pyriproxyfen’s stability and ecotoxicological effects in aquatic ecosystems?
Photodegradation studies under UV light (λ = 300–400 nm) reveal half-lives of 2–7 days in water, with major degradation products (e.g., 4-phenoxyphenol) identified via GC-MS. Ecotoxicity is assessed using Daphnia magna (48-h LC₅₀ ~0.1 µg/L) and algal growth inhibition tests (72-h EC₅₀ ~10 µg/L). Sediment adsorption (Kd ~500 L/kg) is quantified using batch equilibrium methods .
Q. What experimental approaches are used to study resistance mechanisms to pyriproxyfen in insect populations?
Resistance is evaluated via dose-response bioassays (e.g., LC₅₀ shifts ≥10-fold in resistant strains). Transcriptomic profiling (RNA-seq) identifies upregulated detoxification genes (e.g., cytochrome P450s). Synergist assays (e.g., piperonyl butoxide) confirm metabolic resistance. CRISPR-mediated gene editing validates candidate resistance loci .
Q. How can researchers resolve contradictions in reported efficacy data for pyriproxyfen across different insect species?
Species-specific differences in JH receptor isoforms or detoxification pathways may explain efficacy variations. Cross-species comparative studies using RNAi knockdown or heterologous receptor expression systems (e.g., Sf9 cells) can isolate mechanistic variables. Meta-analyses of published LC₅₀ values with phylogenetic mapping are recommended .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) to avoid byproducts.
- Environmental Sampling : Use passive samplers (e.g., POCIS) for field-level detection in aquatic systems.
- Resistance Studies : Maintain isogenic insect lines to control for genetic background effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
